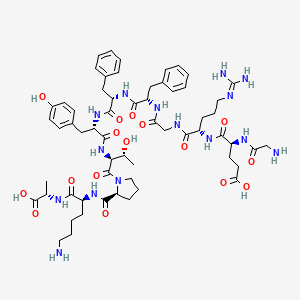

Insulin B (20-30)

Description

Properties

CAS No. |

91921-56-1 |

|---|---|

Molecular Formula |

C60H85N15O16 |

Molecular Weight |

1272.4 g/mol |

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |

InChI Key |

MKLPMLKAAHFYJO-AORDDHPWSA-N |

SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |

Appearance |

Solid powder |

Other CAS No. |

91921-56-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GERGFFYTPKA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Insulin B (20-30); Insulin (B20-B30); |

Origin of Product |

United States |

Foundational & Exploratory

The Function of the Insulin B Chain (20-30) Fragment: A Technical Guide for Researchers

Abstract: The insulin molecule, a cornerstone of metabolic regulation, comprises two polypeptide chains, A and B. While the entire structure is crucial for its biological activity, specific fragments play pivotal roles in its conformation, stability, and interaction with its receptor. This technical guide focuses on the C-terminal fragment of the insulin B chain, specifically residues 20-30 (sequence: GERGFFYTPKA). This region is integral to the correct three-dimensional folding of insulin, facilitating the dynamic conformational changes required for receptor binding and subsequent activation of downstream signaling pathways. Although not the primary binding site itself, its structural plasticity is a prerequisite for exposing key residues on the A-chain, making it a critical determinant of insulin's overall potency. Understanding the function of this fragment is vital for researchers in endocrinology, pharmacology, and drug development, particularly in the rational design of novel insulin analogs with modified therapeutic profiles.

Introduction to Insulin and the B Chain C-Terminus

Insulin is a 51-amino acid peptide hormone synthesized by the β-cells of the pancreas, essential for regulating glucose, lipid, and protein metabolism.[1][2] It consists of a 21-residue A-chain and a 30-residue B-chain, connected by two intermolecular disulfide bonds (A7-B7 and A20-B19).[1][3] A third, intramolecular disulfide bond exists within the A-chain (A6-A11).[3] The hormone's primary function is to promote the uptake and storage of glucose in tissues like skeletal muscle and adipose tissue while suppressing glucose production in the liver.[2]

The B-chain, and particularly its C-terminal region (residues B20-B30), plays a profound role in the structural integrity and function of the mature hormone. This segment is not a static structural element but a dynamic component that is critical for the transition of insulin from its storage state to its active, receptor-bound state. This guide provides an in-depth examination of the B-chain (20-30) fragment, detailing its structural importance, role in receptor activation, and its application as a tool in research and the development of therapeutic insulin analogs.

Structural and Chemical Properties

The insulin B-chain (20-30) fragment is an 11-amino acid peptide with the primary sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala. Its structure within the context of the full insulin monomer is highly organized and crucial for overall molecular conformation.

-

Three-Dimensional Structure: This region contains key secondary structural elements. Residues B20-B23 form a critical β-turn, which orients the subsequent C-terminal segment (B24-B30) to run antiparallel to the central α-helix of the B-chain (B9-B19).[1][4] Within this C-terminal segment, residues B24-B28 adopt a β-strand conformation.[4]

-

Stabilizing Interactions: The conserved aromatic side chains of Phenylalanine at position B24 (PheB24) and Tyrosine at B26 (TyrB26) are in close contact with hydrophobic residues of the central B-chain α-helix, helping to stabilize the folded structure of the insulin monomer.[1]

-

Flexibility and Dynamics: Despite these stabilizing interactions, the C-terminus of the B-chain is known for its flexibility. This region must detach from the protein core to allow for proper receptor engagement, highlighting its role as a dynamic and allosteric regulator of insulin activity.[4]

Table 1: Key Chemical Properties of Human Insulin B-Chain (20-30)

| Property | Value |

|---|---|

| Sequence | Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala |

| Molecular Formula | C58H83N15O16 |

| Average Molecular Weight | 1258.38 g/mol |

| Theoretical pI | 9.75 |

Biological Function and Mechanism of Action

The B-chain (20-30) fragment does not possess intrinsic biological activity in isolation. Its function is contextual, realized only as part of the complete insulin molecule where it is indispensable for initiating the signaling cascade.

Role in Insulin Receptor Binding

The binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase, is a complex, multi-step process. The B-chain C-terminus is a key player in the initial conformational change that enables high-affinity binding and receptor activation. The currently accepted model suggests that for the insulin molecule to fully engage with the receptor, the C-terminal segment of the B-chain must first move away from the insulin core. This movement unmasks critical binding residues on the insulin A-chain, allowing them to interact with the receptor's primary binding site. Therefore, while residues B20-B30 are not the primary points of contact with the receptor, their correct positioning and dynamic flexibility are prerequisites for receptor activation.

Figure 1: Logical relationship of the B-chain C-terminus in insulin receptor activation.

Impact on Downstream Signaling Pathways

Proper activation of the insulin receptor initiates a phosphorylation cascade that propagates signals through two primary downstream pathways.[5][6] The integrity of the B-chain C-terminus is indirectly critical for triggering this entire sequence.

-

PI3K/Akt Pathway (Metabolic): Upon receptor activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated.[7] This creates docking sites for Phosphoinositide 3-kinase (PI3K).[5][8] Activated PI3K generates PIP3, a second messenger that recruits and activates the kinase Akt (also known as PKB).[8] The PI3K/Akt pathway is responsible for most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane for glucose uptake, glycogen synthesis, and lipogenesis.[6][9]

-

Ras/MAPK Pathway (Mitogenic): Phosphorylated IRS proteins can also recruit the Grb2/SOS complex, which activates the Ras/Raf/MEK/ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][10] This pathway is primarily involved in regulating gene expression and mediating insulin's effects on cell growth, proliferation, and differentiation.[6]

Figure 2: Overview of the primary insulin signaling pathways.

Quantitative Analysis of B-Chain (20-30) Modifications

The functional importance of the B20-B30 region is underscored by studies involving mutations or modifications within this sequence. Such alterations often lead to significant changes in receptor binding affinity and overall biological activity, providing quantitative evidence of this fragment's role.

Table 2: Effects of Modifications in or near the Insulin B-Chain (20-30) Region

| Modification (Residue) | Effect on Receptor Affinity | Effect on Biological Activity | Reference |

|---|---|---|---|

| Substitution at GlnB22 | Reduced by up to 70% | Significantly reduced | [5] |

| [GlnB22]-insulin mutant | ~80% reduction (vs. human insulin) | ~80% reduction (vs. human insulin) | [11] |

| Glycation at LeuB30 | Reduced by up to 40% | Reduced accordingly | [5] |

| Substitution at PheB24 | [MetB24] had similar affinity to WT. [LeuB24] had 2-fold reduced affinity. [IleB24] had 3-fold reduced affinity. | Correlates with affinity changes. |[12] |

Note: WT refers to Wild-Type human insulin.

These data highlight how even single amino acid changes within this critical region can destabilize the native conformation, impairing the molecule's ability to activate its receptor effectively.

Applications in Research and Drug Development

The B-chain (20-30) fragment is not only a key functional component of insulin but also a valuable tool and target in research and pharmaceutical development.

-

Studying Insulin-Receptor Interactions: Synthetic peptides corresponding to this fragment are used in biochemical and biophysical studies to investigate the conformational dynamics of the C-terminus and its role in the multi-step binding process.

-

Investigating Insulin Resistance: This region is a site for non-enzymatic glycation, a modification linked to hyperglycemia and insulin resistance. Studying glycation on this fragment helps elucidate mechanisms of insulin dysfunction in diabetes.[5]

-

Designing Insulin Analogs: The C-terminus of the B-chain is a common site for modification in the design of therapeutic insulin analogs. For example, long-acting analogs like insulin glargine and insulin detemir feature modifications at or near B30.[13] These changes alter the isoelectric point or introduce fatty acid chains, respectively, modifying the absorption profile from the subcutaneous injection site to achieve a prolonged duration of action.[13] This demonstrates that while the region is critical for activity, it can be engineered to fine-tune the pharmacokinetics of the hormone.

Key Experimental Protocols

Investigating the function of the insulin B-chain (20-30) fragment and its analogs involves a range of standard and specialized laboratory techniques.

Protocol 6.1: Solid-Phase Peptide Synthesis (SPPS) of Insulin B (20-30)

SPPS is the standard method for chemically synthesizing peptides like the B-chain (20-30) fragment. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

-

Resin Preparation: An appropriate resin (e.g., Wang or Rink Amide) is selected and swollen in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid (Alanine), with its N-terminus protected by an Fmoc group, is anchored to the resin.

-

Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in DMF, to expose the free amine.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group reacts with the free amine on the growing peptide chain to form a new peptide bond.

-

Wash: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Lys, Pro, Thr, etc.) until the full peptide is assembled.

-

Cleavage and Final Deprotection: Once synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is precipitated, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.

Figure 3: General workflow for Solid-Phase Peptide Synthesis (SPPS) of the B-chain fragment.

Protocol 6.2: In Vitro Glucose Uptake Assay

This assay measures the ability of insulin or its analogs to stimulate glucose uptake in insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail containing insulin, dexamethasone, and IBMX.[14]

-

Serum Starvation: Mature adipocytes are washed and incubated in serum-free medium for several hours to overnight to establish a basal state.[15]

-

Glucose Starvation: Cells are washed again and incubated in a glucose-free buffer (e.g., KRPH buffer) for approximately 40-60 minutes.[15]

-

Insulin Stimulation: Cells are treated with varying concentrations of insulin or an insulin analog (or a vehicle control) for 20-30 minutes to stimulate the insulin signaling pathway.[15][16]

-

Glucose Uptake: A solution containing 2-deoxy-D-glucose (2-DG), a non-metabolizable glucose analog, is added to the cells. Often, a radiolabeled version ([³H]- or [¹⁴C]-2-DG) is used. The uptake is allowed to proceed for a short period (e.g., 10-20 minutes).[14][15]

-

Termination and Lysis: The uptake reaction is stopped by washing the cells rapidly with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: If a radiolabeled tracer was used, the amount of intracellular 2-DG is quantified using a scintillation counter. For colorimetric or fluorescent kits, enzymatic assays are performed on the cell lysate to measure the accumulated 2-DG-6-phosphate.[15] The results are expressed as fold-stimulation over the basal (unstimulated) condition.[14]

Conclusion

The insulin B-chain (20-30) fragment, while lacking independent hormonal activity, is a functionally critical region of the mature insulin molecule. Its primary role is structural and allosteric; it maintains the tertiary structure of the hormone and undergoes essential conformational changes to permit high-affinity receptor binding and subsequent activation of metabolic and mitogenic signaling cascades. The profound impact of minor modifications within this sequence on insulin's overall potency makes it a key area of study for understanding insulin action and resistance. Furthermore, this region has proven to be a versatile target for protein engineering, enabling the development of second-generation insulin analogs with tailored pharmacokinetic profiles that have significantly improved diabetes management. Continued investigation into the dynamics of this C-terminal fragment will undoubtedly yield further insights into the nuanced mechanisms of insulin signaling and pave the way for the next wave of therapeutic innovations.

References

- 1. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Frontiers | Landmarks in Insulin Research [frontiersin.org]

- 5. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Dynamic Modeling and Analysis of the Cross-Talk between Insulin/AKT and MAPK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jabonline.in [jabonline.in]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Insulin's B-Chain C-Terminus (B20-B30) in Receptor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The interaction between insulin and its receptor is a cornerstone of metabolic regulation, and understanding the precise molecular determinants of this binding is paramount for the development of novel therapeutic insulin analogs. This technical guide delves into the critical role of the C-terminal region of the insulin B-chain, specifically residues B20-B30, in the high-affinity binding to the insulin receptor (IR). This region undergoes a significant conformational change upon receptor engagement, a process essential for initiating the downstream signaling cascade that governs glucose homeostasis.

Structural Insights into B-Chain (20-30) Function

The C-terminal segment of the insulin B-chain (residues B20-B30) transitions from a structured β-turn (B20–B23) and β-strand (B24–B28) in the unbound state to a more extended conformation upon receptor binding. This "detachment" from the insulin core is a prerequisite for high-affinity interaction, allowing key hydrophobic residues within the B-chain to engage with the receptor's binding pocket. Cryo-electron microscopy studies have revealed that this C-terminal portion of the B-chain inserts into a cleft between the L1 domain and the αCT helix of the insulin receptor.

Quantitative Analysis of B-Chain (20-30) Modifications on Receptor Binding

Site-directed mutagenesis and the synthesis of insulin analogs have been instrumental in elucidating the contribution of individual residues within the B20-B30 region to receptor binding affinity. The following table summarizes key quantitative data from various studies, highlighting the impact of amino acid substitutions on the insulin-IR interaction.

| Insulin Analog | Modification | Receptor Binding Affinity (Relative to Human Insulin) | Dissociation Constant (Kd) / IC50 | Reference |

| [GlyB24]-insulin | PheB24 -> Gly | 22-78% | - | [1] |

| [d-AlaB24]-insulin | PheB24 -> d-Ala | 150% | - | [1] |

| [d-HisB24]-insulin | PheB24 -> d-His | ~212% | - | [1] |

| [HisB24]-insulin | PheB24 -> His | 1.5% | - | [1] |

| [ProB24]-insulin | PheB24 -> Pro | 0.16% | - | [1] |

| [SarB24]-insulin | PheB24 -> Sar | 6.3% | - | [1] |

| [MetB24, OrnB29]-insulin | PheB24 -> Met, LysB29 -> Orn | High Affinity | Kd ~0.06 ± 0.01 nM | [2] |

| [GlyB24, OrnB29]-insulin | PheB24 -> Gly, LysB29 -> Orn | High Affinity | Kd ~0.05 ± 0.01 nM | [2] |

| Human Insulin | Wild-Type | 100% | Kd1 ~38.1 ± 0.9 nM, Kd2 ~166.3 ± 7.3 nM | [3] |

| Insulin Lispro | ProB28 -> Lys, LysB29 -> Pro | - | Kd1 ~73.2 ± 1.8 nM, Kd2 ~148.9 ± 6.1 nM | [3] |

Experimental Protocols

Radioligand Receptor Binding Assay

This competitive binding assay is a classical method to determine the affinity of insulin analogs for the insulin receptor.

Objective: To measure the concentration of an unlabeled insulin analog that inhibits the binding of a fixed quantity of radiolabeled insulin to the insulin receptor by 50% (IC50).

Materials:

-

Human insulin receptor (e.g., from IM-9 cells or recombinant sources)

-

Radiolabeled insulin (e.g., [¹²⁵I]-Tyr-A14-insulin)

-

Unlabeled insulin standard and insulin analogs

-

Assay Buffer (e.g., HEPES-based buffer with BSA)

-

96-well filter plates

-

Vacuum manifold

-

Gamma counter

Procedure:

-

Plate Preparation: Add a specific amount of insulin receptor preparation to each well of a 96-well filter plate.

-

Competitive Binding:

-

To determine total binding, add radiolabeled insulin and assay buffer.

-

To determine non-specific binding, add radiolabeled insulin and a high concentration of unlabeled insulin.

-

For the competition curve, add a fixed amount of radiolabeled insulin and varying concentrations of the unlabeled insulin analog.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set period (e.g., 1-2 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Transfer the plate to a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand by filtration.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled analog and determine the IC50 value by non-linear regression analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the kinetics of insulin-receptor interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd), for the binding of insulin analogs to the insulin receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant insulin receptor ectodomain (eIR)

-

Insulin analogs

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the insulin receptor ectodomain over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the insulin analog (analyte) over the immobilized receptor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This generates the association phase of the sensorgram.

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the insulin analog from the receptor. This generates the dissociation phase of the sensorgram.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the receptor surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding or a two-site binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Visualizing Key Pathways and Processes

Insulin Receptor Signaling Pathway

The binding of insulin to its receptor initiates a cascade of intracellular signaling events.

Caption: Overview of the insulin receptor signaling cascade.

Experimental Workflow for SPR Analysis

The following diagram outlines the key steps in a typical Surface Plasmon Resonance experiment for analyzing insulin-receptor binding.

Caption: Standard workflow for an SPR-based binding assay.

Logical Relationship of B-Chain C-Terminus in Receptor Binding

The conformational change of the insulin B-chain C-terminus is a critical prerequisite for effective receptor binding and subsequent signal activation.

Caption: Conformational change precedes high-affinity binding.

References

An In-depth Technical Guide to the Insulin B-Chain C-Terminal Peptide (20-30)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin, a heterodimeric protein hormone composed of an A-chain and a B-chain, is central to regulating metabolism.[1] The C-terminal region of the B-chain, specifically the segment spanning residues 20-30, plays a disproportionately critical role in the molecule's structure, function, and stability. This segment is not only integral to the conformational changes required for insulin receptor binding but is also a primary nucleation site for amyloid fibrillation, a significant challenge in insulin formulation and therapy.[2][3] This document provides a comprehensive technical overview of the Insulin B (20-30) peptide, detailing its sequence, structural characteristics, functional significance, and the experimental protocols used for its study.

Peptide Sequence and Physicochemical Properties

The Insulin B (20-30) fragment corresponds to the C-terminal 11 amino acids of the full 30-residue human insulin B-chain.[4] Its primary structure and key physicochemical properties are summarized below.

| Property | Value |

| Amino Acid Sequence | Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr |

| One-Letter Code | GERGFFYTPKT |

| Molecular Formula | C₆₁H₉₈N₁₈O₁₈ |

| Molecular Weight | 1371.56 g/mol |

| Isoelectric Point (pI) | ~6.5 (Predicted) |

Structural Characteristics

In the context of the folded insulin monomer, the B (20-30) segment adopts a specific and crucial conformation. It is not a simple flexible tail but a structured region that contributes to the overall stability of the hormone.

-

Secondary Structure: The segment begins with a β-turn conformation at residues B20-B23.[1] Following this turn, residues B24-B28 form a β-strand.[1][2] This C-terminal β-strand is oriented in an antiparallel fashion to the central α-helix (residues B9-B19) of the B-chain, forming a stable α-turn-β supersecondary structure.[1]

-

Tertiary Interactions: The stability of this fold is maintained by key interactions between aromatic side chains of the C-terminal segment and the hydrophobic core of the central helix. Specifically, the conserved residues PheB24 and TyrB26 are in direct contact with LeuB11, ValB12, and LeuB15.[1]

-

Flexibility in Solution: Despite its defined structure in the crystalline state, studies using NMR spectroscopy have demonstrated that the terminal residues, particularly B29 and B30, are largely disordered and flexible when insulin is in its monomeric state in solution.[2] This inherent flexibility is believed to be essential for the conformational changes that occur upon receptor binding.[2]

Caption: Structural relationship of the B-chain C-terminus to the central helix.

Role in Insulin Function and Aggregation

The B (20-30) region is a critical determinant of insulin's biological activity and its propensity to aggregate.

Receptor Binding and Activation

The C-terminus of the B-chain is a dynamic element crucial for insulin receptor activation.[2] For insulin to bind effectively to its receptor, the C-terminal segment must detach from the central α-helix.[2] This conformational change exposes key residues on the A-chain that are necessary for high-affinity receptor interaction, thus initiating the downstream signaling cascade.[2]

Insulin Aggregation and Fibrillation

The insulin B-chain, particularly the C-terminal region, has been identified as a primary hotspot for initiating aggregation.[5] The fibrillation process is a major concern for the stability of pharmaceutical insulin formulations.[3]

The pathway involves several steps:

-

Hexamer Dissociation: Insulin is stored as a stable zinc-coordinated hexamer, which must first dissociate into dimers and then monomers.[5]

-

Monomer Unfolding: The monomeric protein undergoes partial unfolding, particularly in the flexible C-terminal region of the B-chain.[3]

-

Nucleation: These partially unfolded species act as aggregation-prone nuclei, initiating the formation of oligomers.

-

Fibril Elongation: The oligomers serve as templates for the recruitment of other monomers, leading to the formation of protofibrils and eventually mature, β-sheet-rich amyloid fibrils.[3][5]

Caption: The pathway of insulin aggregation from native hexamer to amyloid fibril.

Insulin Signaling Pathway

Upon binding to the α-subunits of the insulin receptor (IR), insulin triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity in the intracellular β-subunits.[6][7] This leads to the activation of two primary downstream signaling cascades.

-

PI3K/Akt Pathway: This is the principal pathway for most of insulin's metabolic actions.[6] Activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of Akt (Protein Kinase B). Activated Akt mediates a variety of cellular responses, including the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake.[6][8]

-

Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and mitogenic effects.[2][6] The IR-IRS complex can also recruit the Grb2-SOS complex, which activates Ras. Ras, in turn, initiates a phosphorylation cascade through Raf, MEK, and MAPK (ERK), ultimately leading to the phosphorylation of transcription factors and changes in gene expression.[6][8]

Caption: The two major signaling pathways activated by insulin binding.

Experimental Protocols

The study of the Insulin B (20-30) peptide requires robust methods for its synthesis, purification, and analysis.

Peptide Synthesis and Purification Workflow

Synthetic peptides like Insulin B (20-30) are typically produced using chemical synthesis followed by rigorous purification.

Caption: Standard workflow for synthetic peptide production and purification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) SPPS using Fmoc/t-Bu chemistry is a standard method for producing peptides like Insulin B (20-30).[2]

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid (Threonine).

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin to form a new peptide bond.

-

Wash: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

-

Precipitation: Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the gold standard for purifying synthetic peptides to a high degree (>95%).[2]

-

Sample Preparation: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 0.1% TFA in water).

-

Column: Use a C18 stationary phase column.

-

Mobile Phases: Employ a two-solvent system: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Apply a linear gradient of increasing Solvent B concentration over time (e.g., 5% to 65% B over 30 minutes).

-

Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.

Fibrillation Analysis

Protocol 3: Thioflavin T (ThT) Fluorescence Assay This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[3]

-

Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., glycine buffer, pH 2.5) and filter it. Prepare the insulin peptide solution at the desired concentration (e.g., 1-5 mg/mL) in the same buffer.

-

Assay Setup: In a 96-well microplate, mix the insulin solution with the ThT working solution. Include control wells with buffer and ThT alone.

-

Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C or 60°C) with intermittent shaking.

-

Data Acquisition: Measure the fluorescence intensity periodically (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Kinetic Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters, such as the lag time (t_onset) and the time to reach half-maximal fluorescence (t_1/2), which reflect the nucleation and elongation phases of fibrillation, respectively.[3]

References

- 1. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Insulin B (20-30) | 91921-56-1 | Benchchem [benchchem.com]

- 3. Modulating Insulin Fibrillation Using Engineered B-Chains with Mutated C-Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Insulin (INS), Recombinant Protein | Peptides and Proteins - Ximbio [ximbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 7. Insulin Signaling Pathways and Cardiac Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of T-Cell Recognition of Insulin B Chain Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the recognition of insulin B chain peptides, particularly the C-terminal region including amino acids 20-30, by T-cells. This process is a cornerstone of the autoimmune response in Type 1 Diabetes (T1D). This document details the antigen processing and presentation pathways, T-cell receptor (TCR) signaling, quantitative aspects of the immune response, and the key experimental protocols used to elucidate these mechanisms.

Introduction: Insulin as a Primary Autoantigen in Type 1 Diabetes

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas.[1][2] Insulin itself is a primary autoantigen, with the insulin B chain, specifically the B:9-23 region, being the most widely studied epitope for pathogenic CD4+ T-cells in both the non-obese diabetic (NOD) mouse model and in humans.[3][4] While the core immunogenic activity is often mapped to the B:9-23 sequence, the C-terminal region of the B-chain, including the Insulin B (20-30) segment, plays a critical role. This region is vital for the insulin molecule's tertiary structure, its binding to the insulin receptor, and its inclusion in larger, pathogenic hybrid peptide epitopes that trigger robust T-cell responses.[5][6] Understanding the precise mechanism of T-cell recognition of these insulin-derived peptides is crucial for developing targeted immunotherapies.

The Molecular Basis of Recognition

T-cell recognition is a highly specific process governed by the interaction of a trimolecular complex: the T-cell receptor (TCR), an antigenic peptide, and a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

Antigen Processing and Presentation of Insulin Peptides

In the context of T1D, β-cell proteins, including proinsulin, are taken up and processed by APCs such as macrophages, dendritic cells, and B-cells within the pancreatic islets and draining lymph nodes.[7][8] Proinsulin is cleaved into smaller peptides within the endosomal compartments of the APC. These peptides, including fragments of the B chain, are then loaded onto MHC class II molecules, such as the high-risk human allele HLA-DQ8 or its murine analogue, I-Ag7.[7][9] This peptide-MHC (pMHC) complex is then transported to the APC surface for presentation to CD4+ T-cells.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Insulin B-chain hybrid peptides are agonists for T cells reactive to insulin B:9-23 in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Autoreactive T cells in type 1 diabetes [jci.org]

- 5. Insulin B (20-30) (91921-56-1) for sale [vulcanchem.com]

- 6. Insulin B (20-30) | 91921-56-1 | Benchchem [benchchem.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Dia-B-Ties: B Cells in the Islet–Immune-Cell Interface in T1D [mdpi.com]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide on Insulin B Chain (20-30) and its Involvement in Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin B chain, a critical component of the mature insulin hormone, plays a pivotal role in the molecule's interaction with its receptor and subsequent downstream signaling. The C-terminal region of the B chain, specifically the segment spanning amino acids 20-30, is implicated in both receptor binding and the overall stability of the insulin molecule. Alterations within this region are associated with reduced receptor affinity and have been explored as a potential factor in the pathology of insulin resistance. This technical guide provides a comprehensive overview of the Insulin B (20-30) fragment, its known and hypothesized roles in insulin signaling, and its potential contribution to insulin resistance. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Insulin, the primary anabolic hormone, is essential for maintaining glucose homeostasis. It is a peptide hormone composed of two chains, the A-chain (21 amino acids) and the B-chain (30 amino acids), linked by two disulfide bonds.[1] The interaction of insulin with the insulin receptor (IR) on the surface of target cells, primarily in the liver, skeletal muscle, and adipose tissue, initiates a signaling cascade that leads to glucose uptake and utilization.[2]

The C-terminal portion of the insulin B-chain is crucial for high-affinity binding to the insulin receptor.[3] The Insulin B (20-30) fragment, with the amino acid sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala, represents a key part of this C-terminal region.[4] Studies on insulin analogues with modifications in this area have demonstrated significant impacts on receptor binding and biological activity.[3] Furthermore, the stability of this B-chain segment is hypothesized to play a role in insulin resistance, as its degradation could impair the hormone's ability to interact with its target tissues effectively.[5]

This guide will delve into the specifics of the Insulin B (20-30) fragment, examining its structural importance, its role in insulin receptor interaction, and the current understanding of its involvement in the complex mechanisms of insulin resistance.

Quantitative Data on Insulin B Chain (20-30) and Related Modifications

While direct quantitative data on the isolated Insulin B (20-30) fragment's biological activity is limited in the available literature, studies on modifications within this region of the full-length insulin molecule provide valuable insights into its functional importance.

| Modification/Fragment | Effect | Quantitative Data | Reference(s) |

| Heptameric peptide linker between B and A chains | Reduced binding efficiency to insulin receptors compared to authentic insulin. | 20-30% binding efficiency. | [6] |

| Mutations in the B20-30 region (e.g., Gln to Glu at B22) | Disruption of helical integrity and reduced receptor affinity. | Up to 70% reduction in receptor affinity. | [4] |

| Glycation at HisB10 or LeuB30 | Reduced receptor binding. | Up to 40% reduction in receptor binding. | [4] |

| Insulin Analog NNC2215 (modifications in B-chain) | Increased IR binding affinity in the presence of glucose. | 12.5-fold increase in IR binding affinity as glucose rises from 0 to 20 mM. | [4] |

| Full-length Insulin Binding to IR | High-affinity binding to site 1 and lower affinity to site 2. | Kd for site 1: ~6.4 nM; Kd for site 2: ~400 nM. | [7] |

Involvement in Insulin Resistance

Insulin resistance is a pathological condition where cells fail to respond normally to insulin, leading to elevated blood glucose levels.[8] While the direct role of the Insulin B (20-30) fragment in insulin resistance is still an area of active investigation, several lines of evidence suggest its potential involvement:

-

Structural Instability: Alterations or degradation of the Insulin B (20-30) segment could lead to a less stable insulin molecule with a reduced half-life and diminished ability to interact with its receptor.[5] This "chain-splitting" hypothesis suggests that the degradation of insulin in circulation before it reaches its target could be a contributing factor to insulin resistance.

-

Impaired Receptor Binding: As indicated by the quantitative data on mutations and glycation, modifications in the B20-30 region can significantly reduce the affinity of insulin for its receptor.[4] A persistent reduction in binding affinity would necessitate higher concentrations of insulin to elicit a normal physiological response, a hallmark of insulin resistance.

-

Competition with Insulin-Degrading Enzyme (IDE): Insulin-degrading enzyme is a key protease responsible for insulin catabolism.[6] It is plausible that fragments of the insulin B-chain, including B(20-30), could act as competitive inhibitors of IDE. Such inhibition would lead to a longer half-life of circulating insulin, potentially contributing to the hyperinsulinemia often observed in insulin-resistant states.

Signaling Pathways

The canonical insulin signaling pathway is initiated by the binding of insulin to the α-subunits of the insulin receptor, leading to the autophosphorylation of the β-subunits and the activation of the receptor's tyrosine kinase activity. This triggers the phosphorylation of insulin receptor substrate (IRS) proteins, which then serve as docking sites for various signaling molecules, including Phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, leading to glucose uptake.[9]

While the isolated Insulin B (20-30) fragment is not known to independently activate this pathway, its role in ensuring the proper binding of the full insulin molecule is critical for the initiation of this entire cascade. Any interference with this initial binding step, potentially caused by degradation or modification of the B(20-30) region, would lead to an attenuation of the downstream signaling events.

Below is a diagram illustrating the established insulin signaling pathway leading to glucose uptake.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to investigate the role of insulin and its fragments in cellular processes related to insulin resistance.

Competitive Insulin Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., Insulin B (20-30)) to the insulin receptor by measuring its ability to compete with a radiolabeled insulin tracer.

Protocol:

-

Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., IM-9 cells) to a sufficient density.

-

Radiolabeling: Prepare a radiolabeled insulin tracer, typically with 125I-insulin.

-

Competition: In a series of tubes, incubate a constant amount of cell membrane preparation and radiolabeled insulin with increasing concentrations of the unlabeled competitor (Insulin B (20-30) or standard insulin).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 100 minutes at 23°C).

-

Separation: Separate the receptor-bound from free radiolabeled insulin by centrifugation.

-

Quantification: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Data Analysis: Plot the percentage of bound radiolabel versus the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled insulin). The binding affinity (Kd) can then be calculated.

Caption: Workflow for a competitive insulin receptor binding assay.

Western Blot for PI3K/Akt Pathway Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself, in response to stimulation.

Protocol:

-

Cell Culture and Treatment: Culture adipocytes (e.g., 3T3-L1) and treat with Insulin B (20-30) and/or insulin for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using an imager to visualize the protein bands.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total Akt) to determine the relative change in phosphorylation.[3][10]

Caption: Step-by-step workflow for Western blot analysis of protein phosphorylation.

GLUT4 Translocation Assay via Immunofluorescence Microscopy

This assay visualizes and quantifies the movement of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane upon stimulation.

Protocol:

-

Cell Culture: Culture 3T3-L1 adipocytes on glass coverslips.

-

Serum Starvation: Serum-starve the cells to bring GLUT4 to a basal intracellular location.

-

Stimulation: Treat the cells with insulin or Insulin B (20-30) for a defined period (e.g., 30 minutes).

-

Fixation: Fix the cells with paraformaldehyde to preserve their structure.

-

Permeabilization (for total GLUT4) or No Permeabilization (for surface GLUT4): To visualize surface GLUT4, do not permeabilize the cells. To visualize total GLUT4, permeabilize the cells with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Quantification: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.[11]

Caption: Workflow for visualizing GLUT4 translocation using immunofluorescence.

Conclusion and Future Directions

The Insulin B (20-30) fragment is a region of significant interest in the study of insulin action and resistance. While direct experimental evidence on the isolated peptide is sparse, the effects of modifications within this C-terminal B-chain segment strongly suggest its critical role in receptor binding and overall insulin stability. The hypothesis that degradation of this region contributes to insulin resistance by producing a less effective hormone warrants further investigation.

Future research should focus on the synthesis and direct biological testing of the Insulin B (20-30) peptide to:

-

Quantify its binding affinity to the insulin receptor.

-

Determine if it can act as a competitive antagonist or partial agonist of the insulin receptor.

-

Assess its effects on downstream signaling events, such as Akt phosphorylation.

-

Investigate its impact on glucose uptake in insulin-sensitive cells.

-

Elucidate its interaction with insulin-degrading enzyme.

A deeper understanding of the biological activities of the Insulin B (20-30) fragment and other insulin degradation products will provide valuable insights into the complex mechanisms of insulin resistance and may open new avenues for the development of novel therapeutic strategies for type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Chain Insulins as Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin B (20-30) | 91921-56-1 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Insulin and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Immunogenicity of the Insulin B (20-30) Fragment: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of insulin immunogenicity is paramount in the pursuit of novel therapies for type 1 diabetes. This in-depth technical guide focuses on the core immunogenic properties of the insulin B chain fragment spanning amino acids 20-30, a region implicated in the autoimmune T-cell response that characterizes the disease.

The insulin B chain, and specifically its C-terminal region, is a critical target for autoreactive T cells in type 1 diabetes. While the insulin B:9-23 fragment is widely recognized as a primary immunodominant epitope, the 20-30 fragment (sequence: GFFYTPKT) also plays a significant role in the activation of pathogenic T cells. This guide synthesizes key findings on its interaction with HLA molecules, the nature of the T-cell response it elicits, and the experimental methodologies used to elucidate these interactions.

Data Presentation: T-Cell Responses and HLA Binding

Quantitative analysis of the T-cell response to insulin B (20-30) and its binding affinity to relevant HLA molecules is crucial for a comprehensive understanding of its immunogenicity. The following tables summarize key data from studies investigating these parameters. It is important to note that much of the available quantitative data pertains to the larger, overlapping B:9-23 fragment, which encompasses the 20-30 region and is a major focus of type 1 diabetes research.

| Peptide | T-Cell Proliferation (Stimulation Index) | IFN-γ Secretion (Spot Forming Cells / 10^6 PBMCs) | Reference |

| Insulin B:9-23 (Wild-Type) | 1.5 ± 0.6 | 5-15 | [1] |

| Insulin B:9-23 (B22E Mimotope) | 3.3 ± 2.6 | >20 | [2] |

Table 1: T-Cell Responses to Insulin B-Chain Fragments. The stimulation index (SI) is a measure of T-cell proliferation in response to an antigen. IFN-γ ELISpot assays quantify the number of cytokine-secreting cells. Data for the specific B:20-30 fragment is limited; therefore, data for the overlapping and well-characterized B:9-23 fragment and a high-affinity mimotope are presented as a surrogate.

| Peptide | HLA Allele | Binding Affinity (IC50 / KD) | Reference |

| Insulin B:9-23 | HLA-DQ8 | Weak | [3] |

| Insulin B:11-23 (R22E modified) | HLA-DQ8 | 17.3 ± 4.4 μM (KD) | [4] |

| Hybrid Insulin Peptides (HIPs) | HLA-DQ8 | 11.8 ± 3.1 μM to 52.5 μM (KD) | [4] |

Experimental Protocols: Methodologies for Immunogenicity Assessment

The following sections detail the protocols for key experiments used to characterize the immunogenicity of insulin peptides.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T cells in response to an antigen using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Principle: CFSE is a cell-permeable dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.

Detailed Protocol:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS.

-

CFSE Staining: Resuspend the PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS). Incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

-

Cell Culture and Stimulation: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. Add the insulin B (20-30) peptide at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is quantified by the decrease in CFSE fluorescence intensity.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Secreted cytokines are captured in the immediate vicinity of the producing cell. After cell removal, a detection antibody and a substrate are added, resulting in the formation of a colored spot for each cytokine-secreting cell.

Detailed Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody against human IFN-γ overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

Cell Plating and Stimulation: Wash the plate and add 2-3 x 10^5 PBMCs per well. Add the insulin B (20-30) peptide at various concentrations. Include negative and positive controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Discard the cells and wash the plate. Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase). Stop the reaction by washing with water once spots have developed.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

HLA-DQ Competitive Binding Assay

This assay determines the binding affinity of a test peptide to a specific HLA molecule by measuring its ability to compete with a labeled high-affinity reference peptide.

Principle: A constant concentration of a fluorescently labeled reference peptide and varying concentrations of the unlabeled test peptide are incubated with a source of HLA-DQ molecules (e.g., HLA-DQ-expressing cells or purified HLA molecules). The ability of the test peptide to inhibit the binding of the reference peptide is measured, and the IC50 value is calculated.

Detailed Protocol:

-

HLA Source: Use a cell line expressing the HLA-DQ allele of interest (e.g., HLA-DQ8) or purified recombinant HLA-DQ8 molecules.

-

Reference Peptide: Select a high-affinity, fluorescently labeled peptide known to bind to HLA-DQ8.

-

Competition Reaction: In a 96-well plate, incubate the HLA-DQ8 source with a fixed concentration of the fluorescent reference peptide and a serial dilution of the unlabeled insulin B (20-30) test peptide. Include a control with no competitor peptide.

-

Incubation: Incubate the mixture for 24-48 hours at 37°C to allow for peptide exchange and binding to reach equilibrium.

-

Detection:

-

Cell-based assay: Wash the cells to remove unbound peptides and analyze the fluorescence of the cell-bound reference peptide by flow cytometry.

-

Purified HLA assay: Separate HLA-peptide complexes from free peptide (e.g., by size exclusion chromatography or a capture-based assay) and measure the fluorescence of the complexes.

-

-

Data Analysis: Plot the percentage of inhibition of reference peptide binding against the concentration of the test peptide. Calculate the IC50 value, which is the concentration of the test peptide that causes 50% inhibition of the reference peptide binding.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the immunogenicity of the insulin B (20-30) fragment.

Caption: T-Cell Activation by Insulin B (20-30) Fragment.

Caption: Experimental Workflow for Assessing Immunogenicity.

Caption: Key Factors in Insulin B (20-30) Immunogenicity.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Insulin B Chain Fragment (20-30)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human insulin B chain fragment 20-30, with the sequence Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr, is a significant undecapeptide that plays a role in the biological activity of insulin. Its synthesis is crucial for various research applications, including the study of insulin receptor binding, structure-activity relationships, and the development of insulin analogs. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this hydrophobic peptide fragment using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Experimental Protocols

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin

-

Fmoc-amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[1]

-

Precipitation/Washing Solvent: Cold diethyl ether

-

Purification Solvents: Acetonitrile (ACN), deionized water, TFA

Synthesis Workflow

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Protocol

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

First Amino Acid Loading:

-

Dissolve Fmoc-Thr(tBu)-OH and DIC in DCM.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites using a solution of DCM/Methanol/DIISOPROPYLETHYLAMINE (DIPEA) (17:2:1) for 30 minutes.

-

Wash the resin with DCM, DMF, and finally DCM.

-

-

Peptide Chain Elongation:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve the next Fmoc-amino acid, HOBt, and DIC in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Lys(Boc), Pro, Tyr(tBu), Phe, Phe, Gly. Due to the hydrophobic nature of the growing peptide chain, using NMP as a solvent during coupling may be beneficial to reduce aggregation.

-

-

Final Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Treat the dried peptide-resin with freshly prepared Reagent K for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C4 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect the fractions containing the pure peptide.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Data Presentation

The synthesis of the closely related nonapeptide (B22–B30) of human insulin B chain has been reported with varying yields and purities depending on the methodology. For the target undecapeptide, Insulin B (20-30), similar outcomes can be expected.

| Parameter | Conventional SPPS (Expected) | Microwave-Assisted SPPS (Expected) |

| Crude Yield | 60-75% | 70-85% |

| Purity after Purification | >95% | >98% |

| Coupling Time per Residue | 45-85 minutes | 7-18 minutes |

| Deprotection Time per Cycle | 6-13 minutes | 1-2.5 minutes |

Note: Data are estimates based on the synthesis of the homologous human insulin B chain fragment B22-B30. Actual results may vary depending on the specific synthesis conditions and scale.[2]

Logical Relationships in SPPS

References

Application Notes and Protocols for HPLC Purification of Synthetic Insulin B Chain Fragment (20-30)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of the synthetic peptide Insulin B chain fragment (20-30), with the amino acid sequence Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu (FVNQHLCGSHL). The primary and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[2]

Overview of the Purification Strategy

The purification of synthetic Insulin B (20-30) by RP-HPLC relies on the principle of hydrophobic interaction. The peptide is first dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (acetonitrile) is then applied to elute the bound peptides in order of their hydrophobicity.[2] The Insulin B (20-30) fragment, being a relatively hydrophobic peptide, will be effectively separated from more polar and less hydrophobic impurities.

Experimental Workflow

The overall workflow for the purification of synthetic Insulin B (20-30) is depicted in the following diagram.

References

Application Notes and Protocols for Mass Spectrometry Characterization of Insulin B (20-30)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin B (20-30) is a significant undecapeptide fragment of the insulin B chain, with the amino acid sequence Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (GERGFFYTPKA). Its characterization is crucial in various research and drug development contexts, including the study of insulin metabolism, diabetes research, and the quality control of synthetic peptide production. Mass spectrometry is a powerful and indispensable tool for the detailed characterization of such peptides, providing precise information on molecular weight, amino acid sequence, and purity.

These application notes provide a comprehensive overview and detailed protocols for the characterization of Insulin B (20-30) using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Additionally, a protocol for amino acid analysis is included to confirm the composition of the peptide.

Quantitative Data Summary

The theoretical molecular weight of Insulin B (20-30) and its predicted fragmentation ions are summarized below. This data is essential for the interpretation of mass spectra obtained during analysis.

Table 1: Theoretical Molecular Weight of Insulin B (20-30)

| Peptide Sequence | Monoisotopic Mass (Da) | Average Mass (Da) |

| GERGFFYTPKA | 1224.6398 | 1225.41 |

Table 2: Predicted Monoisotopic m/z Values for Singly Charged (z=1) b and y Fragment Ions of Insulin B (20-30)

| # | b-ions | y-ions |

| 1 | Gly (58.04) | Ala (72.04) |

| 2 | Gly-Glu (187.08) | Lys-Ala (200.13) |

| 3 | Gly-Glu-Arg (343.18) | Pro-Lys-Ala (297.20) |

| 4 | Gly-Glu-Arg-Gly (400.20) | Thr-Pro-Lys-Ala (398.25) |

| 5 | Gly-Glu-Arg-Gly-Phe (547.27) | Tyr-Thr-Pro-Lys-Ala (561.31) |

| 6 | Gly-Glu-Arg-Gly-Phe-Phe (694.34) | Phe-Tyr-Thr-Pro-Lys-Ala (708.38) |

| 7 | Gly-Glu-Arg-Gly-Phe-Phe-Tyr (857.40) | Phe-Phe-Tyr-Thr-Pro-Lys-Ala (855.45) |

| 8 | Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr (958.45) | Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (912.47) |

| 9 | Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro (1055.52) | Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (1068.57) |

| 10 | Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys (1183.61) | Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala (1197.61) |

Experimental Protocols

MALDI-TOF Mass Spectrometry for Molecular Weight Determination

This protocol outlines the procedure for determining the molecular weight of Insulin B (20-30) using MALDI-TOF mass spectrometry.

Objective: To confirm the molecular weight of the synthesized or purified Insulin B (20-30) peptide.

Materials:

-

Insulin B (20-30) peptide

-

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

MALDI target plate

-

Micropipettes and tips

Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Insulin B (20-30) in 0.1% TFA in water.

-

Create a series of dilutions (e.g., 10, 1, 0.1 µg/mL) from the stock solution using 0.1% TFA.

-

-

Matrix Preparation:

-

Prepare a saturated solution of CHCA in a 50:50 (v/v) mixture of ACN and 0.1% TFA in water.

-

Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

-

-

Sample Spotting (Dried-Droplet Method):

-

Pipette 1 µL of the CHCA matrix solution onto a spot on the MALDI target plate.

-

Immediately add 1 µL of the Insulin B (20-30) solution to the matrix droplet.

-

Mix gently by pipetting up and down a few times.

-

Allow the spot to air-dry completely at room temperature.

-

-

Data Acquisition:

-

Load the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 500-2000.

-

Use a suitable calibration standard to calibrate the instrument.

-

The laser intensity should be optimized to obtain good signal-to-noise ratio while avoiding excessive fragmentation.

-

-

Data Analysis:

-

Process the acquired spectrum to determine the monoisotopic mass of the singly protonated molecular ion [M+H]⁺.

-

Compare the observed mass to the theoretical mass of Insulin B (20-30) (1224.6398 Da).

-

Caption: Workflow for MALDI-TOF MS analysis of Insulin B (20-30).

ESI-MS/MS for Sequence Verification

This protocol details the use of ESI-tandem mass spectrometry to verify the amino acid sequence of Insulin B (20-30) through fragmentation analysis.

Objective: To confirm the primary structure of Insulin B (20-30) by comparing experimental fragmentation patterns with theoretical predictions.

Materials:

-

Insulin B (20-30) peptide

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

LC-MS system with an ESI source and a tandem mass analyzer (e.g., Q-TOF, Orbitrap)

Protocol:

-

Sample Preparation:

-

Dissolve the Insulin B (20-30) peptide in a solution of 50% ACN, 0.1% FA in water to a final concentration of approximately 1 µg/mL.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (optional but recommended for complex samples):

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the peptide using a gradient of ACN with 0.1% FA.

-

-

Mass Spectrometry:

-

Introduce the sample into the ESI source.

-

Source Parameters (typical):

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MS Scan: Acquire a full MS scan to identify the precursor ion (doubly or triply charged ions are common for peptides of this size).

-

MS/MS Scan: Select the most abundant precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Optimize collision energy to achieve a good distribution of b and y fragment ions.

-

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.

-

Compare the experimental fragment ion masses with the theoretical b and y ion masses for GERGFFYTPKA (Table 2).

-

Use sequencing software to assist in the interpretation of the fragmentation data.

-

Caption: Workflow for ESI-MS/MS analysis of Insulin B (20-30).

Amino Acid Analysis

This protocol describes the determination of the amino acid composition of Insulin B (20-30) to confirm the presence of the correct amino acids in the expected ratios.

Objective: To verify the amino acid composition of the Insulin B (20-30) peptide.

Materials:

-

Insulin B (20-30) peptide

-

6 M Hydrochloric acid (HCl)

-

Phenol (optional, to protect tyrosine)

-

Amino acid standards

-

Derivatization reagent (e.g., phenylisothiocyanate - PITC)

-

HPLC system with a suitable column and detector (UV or fluorescence)

Protocol:

-

Acid Hydrolysis:

-

Place a known amount of the peptide (e.g., 1-10 µg) into a hydrolysis tube.

-

Add 6 M HCl (with 1% phenol, optional).

-

Seal the tube under vacuum.

-

Heat at 110 °C for 24 hours to hydrolyze the peptide bonds.

-

After hydrolysis, cool the tube and break the seal.

-

Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

-

-

Derivatization:

-

Reconstitute the dried hydrolysate in a suitable buffer.

-

Derivatize the amino acids with a reagent such as PITC according to the manufacturer's protocol. This step is necessary to make the amino acids detectable by UV absorbance.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column.

-

Separate the derivatized amino acids using a suitable gradient of an appropriate mobile phase.

-

Detect the eluting amino acids using a UV detector at the appropriate wavelength for the chosen derivatizing agent (e.g., 254 nm for PITC derivatives).

-

-

Data Analysis:

-

Identify and quantify the amino acids by comparing their retention times and peak areas to those of a known amino acid standard mixture.

-

Calculate the molar ratios of the amino acids and compare them to the expected composition of Insulin B (20-30): Gly (2), Glu (1), Arg (1), Phe (2), Tyr (1), Thr (1), Pro (1), Lys (1), Ala (1).

-

Caption: Workflow for Amino Acid Analysis of Insulin B (20-30).

Application Notes and Protocols for Amino Acid Analysis of Purified Insulin B (20-30) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative amino acid analysis of the purified synthetic peptide, Insulin B (20-30). The amino acid sequence of this peptide is Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala.[1] Accurate determination of the amino acid composition is a critical step in the characterization of synthetic peptides, ensuring the correct sequence and purity, which is essential for research, therapeutic development, and quality control.

The method described herein involves acid hydrolysis to cleave the peptide bonds, followed by pre-column derivatization of the liberated amino acids and subsequent separation and quantification using Ultra-Performance Liquid Chromatography (UPLC). This approach offers high sensitivity, resolution, and reproducibility.[2][]

Quantitative Data Summary

The theoretical amino acid composition of Insulin B (20-30) is presented below. Experimental results from a properly executed analysis should closely align with these values.

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio (Example) |

| Alanine (Ala) | 1 | 1.02 |

| Arginine (Arg) | 1 | 0.98 |

| Glutamic Acid (Glu) | 1 | 1.01 |

| Glycine (Gly) | 2 | 2.05 |

| Lysine (Lys) | 1 | 0.99 |

| Phenylalanine (Phe) | 2 | 1.97 |

| Proline (Pro) | 1 | 1.03 |

| Threonine (Thr) | 1 | 0.95 |

| Tyrosine (Tyr) | 1 | 0.92 |

*Note: Threonine and Tyrosine may exhibit lower recovery rates due to partial destruction during acid hydrolysis.[4]

Experimental Protocols